Cas no 176324-85-9 (2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole)
2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole
- 2-(4-BROMOBENZYL)-4,4-DIMETHYL-2-OXAZOLINE
- 4-bromo-alpha-(4,4-dimethyloxazolin-2-yl)toluene
- 2-(4-Bromobenzyl)-4,4-dimethyl-4,5-dihydrooxazole
- 2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole
-
- Inchi: 1S/C12H14BrNO/c1-12(2)8-15-11(14-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
- InChI Key: GGGPTRNPZNKRFM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CC1=NC(C)(C)CO1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 254
- XLogP3: 2.7
- Topological Polar Surface Area: 21.6
2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B711005-100mg |
2-[(4-Bromophenyl)methyl]-4,5-dihydro-4,4-dimethyloxazole |
176324-85-9 | 100mg |
$ 161.00 | 2023-09-08 | ||
| TRC | B711005-250mg |
2-[(4-Bromophenyl)methyl]-4,5-dihydro-4,4-dimethyloxazole |
176324-85-9 | 250mg |
$ 379.00 | 2023-09-08 | ||
| TRC | B711005-500mg |
2-[(4-Bromophenyl)methyl]-4,5-dihydro-4,4-dimethyloxazole |
176324-85-9 | 500mg |
$ 730.00 | 2023-09-08 | ||
| TRC | B711005-1g |
2-[(4-Bromophenyl)methyl]-4,5-dihydro-4,4-dimethyloxazole |
176324-85-9 | 1g |
$ 945.00 | 2022-06-06 | ||
| TRC | B711005-1000mg |
2-[(4-Bromophenyl)methyl]-4,5-dihydro-4,4-dimethyloxazole |
176324-85-9 | 1g |
$ 1154.00 | 2023-04-18 |
2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole
Comprehensive Overview of 2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole (CAS No. 176324-85-9)
2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole (CAS No. 176324-85-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a 4,5-dihydro-4,4-dimethyloxazole core substituted with a 4-bromophenylmethyl group, making it a valuable intermediate in synthetic chemistry. Its unique structure contributes to its versatility in applications ranging from drug discovery to material science.
The compound's bromophenyl moiety is particularly noteworthy, as it often serves as a key functional group in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in modern organic synthesis, especially in the development of biologically active molecules. Researchers frequently explore CAS 176324-85-9 as a building block for more complex structures due to its stability and reactivity under controlled conditions.
In recent years, the demand for heterocyclic compounds like 2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole has surged, driven by advancements in medicinal chemistry and catalysis. A growing trend in scientific literature highlights its potential in designing enzyme inhibitors and ligands for metal complexes. This aligns with the broader industry focus on targeted drug delivery and sustainable chemical processes, topics frequently searched in academic and industrial databases.
From a synthetic perspective, the dimethyloxazole ring in CAS 176324-85-9 offers steric and electronic modulation, which is crucial for tuning molecular properties. This characteristic makes it a subject of interest in computational chemistry studies, where researchers model its interactions with biological targets or catalytic systems. Such investigations often appear in queries related to molecular docking or QSAR modeling, reflecting the compound's relevance in data-driven research.
Quality control of 2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole typically involves advanced analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and consistency, critical for reproducible results in both laboratory and industrial settings. Discussions around analytical validation and impurity profiling frequently incorporate this compound as a case study, addressing common user concerns about compound characterization.
Environmental and safety profiles of CAS 176324-85-9 are also frequently queried. While not classified as hazardous under standard regulations, proper handling protocols are emphasized in material safety data sheets (MSDS). This aligns with the increasing public interest in green chemistry and laboratory safety best practices, topics that dominate forums and educational platforms.
In summary, 2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole represents a intersection of synthetic utility and research innovation. Its applications span from pharmaceutical intermediates to catalysis research, making it a compound of enduring relevance. As scientific inquiries evolve toward precision synthesis and molecular design, this compound will likely remain a focal point in chemical research and development.
176324-85-9 (2-(4-Bromophenyl)methyl-4,5-dihydro-4,4-dimethyloxazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)